molecular formula C11H14F3N B2656711 (2R)-2-Methyl-3-[2-(trifluoromethyl)phenyl]propan-1-amine CAS No. 2248173-43-3

(2R)-2-Methyl-3-[2-(trifluoromethyl)phenyl]propan-1-amine

Cat. No.: B2656711
CAS No.: 2248173-43-3
M. Wt: 217.235
InChI Key: IVRCFLWIGDCTGW-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-Methyl-3-[2-(trifluoromethyl)phenyl]propan-1-amine is a chiral amine compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceuticals due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethyl trimethylsilane (CF3TMS) as a trifluoromethylating agent . The reaction conditions often include the presence of a base such as cesium fluoride (CsF) to facilitate the transfer of the trifluoromethyl group to the desired position on the phenyl ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethylation reactions using more efficient and cost-effective reagents. For example, trifluoromethyl sulfone (CF3SO2Na) has been used in one-pot synthesis methods to produce trifluoromethyl amines . These methods are advantageous due to their simplicity and high yield.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Methyl-3-[2-(trifluoromethyl)phenyl]propan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles such as sodium methoxide (NaOMe) for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the amine group may yield imines, while reduction can produce secondary amines .

Scientific Research Applications

(2R)-2-Methyl-3-[2-(trifluoromethyl)phenyl]propan-1-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (2R)-2-Methyl-3-[2-(trifluoromethyl)phenyl]propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets . The exact pathways and molecular targets involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Properties

IUPAC Name

(2R)-2-methyl-3-[2-(trifluoromethyl)phenyl]propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N/c1-8(7-15)6-9-4-2-3-5-10(9)11(12,13)14/h2-5,8H,6-7,15H2,1H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVRCFLWIGDCTGW-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1C(F)(F)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC=CC=C1C(F)(F)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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